2-[(6-chloro-1H-benzimidazol-2-yl)sulfanyl]-1-(4-methoxyphenyl)ethanol
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Overview
Description
2-[(6-chloro-1H-benzimidazol-2-yl)sulfanyl]-1-(4-methoxyphenyl)ethanol is a complex organic compound that features a benzimidazole core, a sulfanyl group, and a methoxyphenyl ethanol moiety. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents like acetonitrile and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production .
Chemical Reactions Analysis
Types of Reactions
2-[(6-chloro-1H-benzimidazol-2-yl)sulfanyl]-1-(4-methoxyphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the benzimidazole ring to its dihydro form.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydrobenzimidazoles, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
2-[(6-chloro-1H-benzimidazol-2-yl)sulfanyl]-1-(4-methoxyphenyl)ethanol has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anticancer, antiviral, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of 2-[(6-chloro-1H-benzimidazol-2-yl)sulfanyl]-1-(4-methoxyphenyl)ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole core can bind to active sites of enzymes, inhibiting their activity, while the sulfanyl and methoxyphenyl groups can enhance the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
2-(6-chloro-1H-benzimidazol-2-yl)ethanol: Lacks the sulfanyl and methoxyphenyl groups, resulting in different biological activities.
2-(5,6-dichloro-1H-benzimidazol-2-yl)-1,1,1-trifluoro-penta-3,4-dien-2-ol: Contains additional chloro and trifluoro groups, leading to distinct chemical properties and applications.
Uniqueness
2-[(6-chloro-1H-benzimidazol-2-yl)sulfanyl]-1-(4-methoxyphenyl)ethanol is unique due to its combination of a benzimidazole core, a sulfanyl group, and a methoxyphenyl ethanol moiety. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
2-[(6-chloro-1H-benzimidazol-2-yl)sulfanyl]-1-(4-methoxyphenyl)ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O2S/c1-21-12-5-2-10(3-6-12)15(20)9-22-16-18-13-7-4-11(17)8-14(13)19-16/h2-8,15,20H,9H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHSNMVQHOCHPDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CSC2=NC3=C(N2)C=C(C=C3)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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